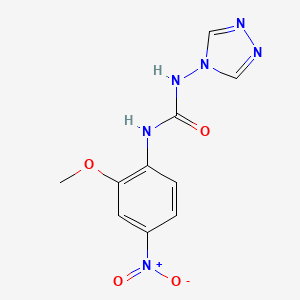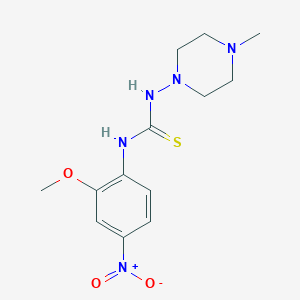![molecular formula C24H32N4S B4128719 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea](/img/structure/B4128719.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea
Vue d'ensemble
Description
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea is a chemical compound that has gained significant attention in scientific research. It is a potent and selective inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating various physiological processes in the body.
Mécanisme D'action
The primary mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea is the inhibition of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a secondary messenger that regulates various physiological processes, including smooth muscle relaxation, vasodilation, and platelet aggregation. By inhibiting N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea, this compound increases the levels of cGMP, leading to vasodilation and other beneficial effects.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea has been shown to have several biochemical and physiological effects. It has been found to cause vasodilation, reduce pulmonary artery pressure, and improve cardiac function in animal models of pulmonary hypertension and heart failure. Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic effects, reducing the levels of pro-inflammatory cytokines and fibrotic markers in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea is its potency and selectivity towards N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea. This makes it a valuable tool for studying the role of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea in various physiological processes. However, one limitation of this compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research on N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea. One potential area of study is the development of new analogs with improved solubility and pharmacokinetic properties. Additionally, this compound could be tested in clinical trials for the treatment of pulmonary hypertension, heart failure, and other pathological conditions. Finally, further research could be conducted to investigate the anti-inflammatory and anti-fibrotic effects of this compound in various tissues and disease models.
Applications De Recherche Scientifique
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-N'-(4-sec-butylphenyl)thiourea has been extensively studied for its potential therapeutic applications. It has been found to have beneficial effects in various pathological conditions, including pulmonary hypertension, heart failure, and erectile dysfunction. Additionally, this compound has been shown to have anti-inflammatory and anti-fibrotic properties, making it a potential candidate for the treatment of fibrotic diseases.
Propriétés
IUPAC Name |
1-[1-(1-adamantyl)pyrazol-3-yl]-3-(4-butan-2-ylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4S/c1-3-16(2)20-4-6-21(7-5-20)25-23(29)26-22-8-9-28(27-22)24-13-17-10-18(14-24)12-19(11-17)15-24/h4-9,16-19H,3,10-15H2,1-2H3,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFDNCOCDNIZNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-[(4-methylphenyl)carbonothioyl]morpholine](/img/structure/B4128638.png)
![methyl 6-methyl-2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4128641.png)

![4-(4-nitrophenyl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4128656.png)
![2-{2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4128664.png)
![2-[7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4128672.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-N'-phenylurea](/img/structure/B4128680.png)
![methyl 5-[(dimethylamino)carbonyl]-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4128683.png)
![1-(5-fluoro-2,3-dimethyl-1H-indol-7-yl)-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B4128693.png)

![methyl 4-ethyl-5-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4128705.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-furamide](/img/structure/B4128721.png)
![N-[4-(benzyloxy)phenyl]-4-chloro-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4128726.png)
